molecular formula C18H19IN2S B14349927 2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide CAS No. 90328-26-0

2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B14349927
CAS No.: 90328-26-0
M. Wt: 422.3 g/mol
InChI Key: PRPHAUWLUHDELG-UHFFFAOYSA-N
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Description

2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazolium core with an aminophenyl substituent, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves a multi-step process. One common method includes the condensation of 4-aminobenzaldehyde with 3-ethyl-2-benzothiazolinone in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanol solvent at room temperature, followed by the addition of iodine to form the iodide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzothiazolium salts.

Scientific Research Applications

2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide is unique due to its benzothiazolium core, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.

Properties

CAS No.

90328-26-0

Molecular Formula

C18H19IN2S

Molecular Weight

422.3 g/mol

IUPAC Name

4-[1-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-yl]aniline;iodide

InChI

InChI=1S/C18H18N2S.HI/c1-3-20-16-6-4-5-7-17(16)21-18(20)12-13(2)14-8-10-15(19)11-9-14;/h4-12,19H,3H2,1-2H3;1H

InChI Key

PRPHAUWLUHDELG-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=C(C)C3=CC=C(C=C3)N.[I-]

Origin of Product

United States

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